The synthesis of 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is described in the literature. [] The process involves reacting 5-chloro-2-nitroaniline with N-monosubstituted piperazines to form a series of 5-(4-substituted piperazin-1-yl)-2-nitroanilines. These intermediates are then catalytically reduced using palladium on carbon (Pd/C) and treated with 1,3-dicarbomethoxy-S-methylisothiourea to yield the desired 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine derivatives. The specific technical details and parameters for optimizing the synthesis yield and purity may require further investigation.
The molecular structure of 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine features a piperazine ring as its core structure. This core ring is substituted at position 1 with a 2-ethoxyphenyl group and at position 4 with a (6-nitro-1,3-benzodioxol-5-yl)methyl group. This specific combination of substituents and their spatial arrangement are crucial for the compound's biological activities. [] Advanced analytical techniques like X-ray crystallography, NMR spectroscopy, and computational modeling can provide a detailed understanding of its three-dimensional structure, conformational flexibility, and potential interactions with biological targets.
The physicochemical properties of 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine, such as its solubility, melting point, boiling point, pKa, and partition coefficient, have not been comprehensively reported. [] Determining these properties is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for different formulation and delivery methods.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: